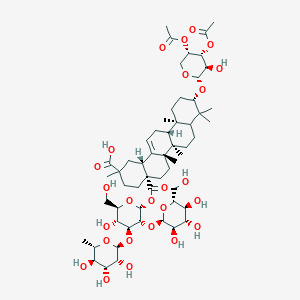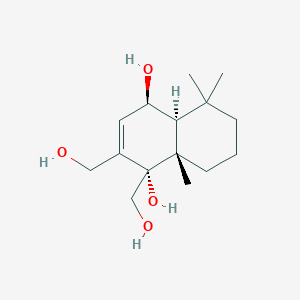
12-Hydroxy-6-epi-albrassitriol
Vue d'ensemble
Description
12-Hydroxy-6-epi-albrassitriol is a bioactive natural product . It is a type of chemical entity and a subclass of 3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol . It is found in the taxon Aspergillus, specifically Aspergillus ustus .
Molecular Structure Analysis
The molecular formula of 12-Hydroxy-6-epi-albrassitriol is C15H26O4 . Its mass is 270.183109312 dalton . The canonical SMILES structure is OCC1=CC(O)C2C©©CCCC2©C1(O)CO , and the isomeric SMILES structure is C[C@]12CCCC([C@@H]1C@@HO)CO)O)©C .Physical And Chemical Properties Analysis
12-Hydroxy-6-epi-albrassitriol is a powder . It has a molecular weight of 270.36 . It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Applications De Recherche Scientifique
Synthesis and Derivatives
A significant focus of research on 12-Hydroxy-6-epi-albrassitriol is its synthesis and transformation into various derivatives. One study details a novel synthesis of this compound from (+)-larixol, a labdane diterpenoid. This process involves multiple steps, including a Norrish type II photochemical degradation and treatment with OsO4, leading to the formation of drim-7-ene-9α,11-diol-6-one. Reduction of this compound then yields 12-Hydroxy-6-epi-albrassitriol and its isomer (Vlad et al., 2013). Another study similarly discusses the synthesis of drimanes like 12-Hydroxy-6-epi-albrassitriol from (+)-larixol, emphasizing the transformation of its side chain to create functionalized derivatives (Lagnel et al., 2000).
Natural Product Isolation
Research has also focused on isolating 12-Hydroxy-6-epi-albrassitriol from natural sources. A study reports the isolation of this compound, along with other drimane sesquiterpenoids, from cultures of the fungus Penicillium sp. The structural determination of these compounds was performed through extensive spectroscopic analyses (Ding et al., 2017).
Chemical and Pharmaceutical Studies
Some studies have explored the broader chemical and pharmaceutical potential of compounds related to 12-Hydroxy-6-epi-albrassitriol. For instance, a study on epiisopiloturine, an alkaloid from Pilocarpus microphyllus, discusses its extraction, purification, and structural characterization, highlighting its potential against diseases like Schistosomiasis (Véras et al., 2013). Another research explores the synthesis of reducing castanospermine analogues, demonstrating the potential of such compounds in glycosidase inhibition (Pérez et al., 2005).
Material Science and Engineering Applications
Beyond pharmaceutical applications, studies have also explored the role of related compounds in material science. For example, research on a catalyst-free epoxy vitrimer system based on multifunctional hyperbranched polymer discusses the application of such materials in various engineering contexts (Han et al., 2018).
Safety And Hazards
12-Hydroxy-6-epi-albrassitriol is not classified under physical, health, or environmental hazards . In case of contact with eyes, skin, or if ingested or inhaled, immediate medical attention is required . It should be handled with care, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
(1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,11-12,16-19H,4-6,8-9H2,1-3H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZKUSWQRONLOJ-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C=C(C2(CO)O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C([C@@]2(CO)O)CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxy-6-epi-albrassitriol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





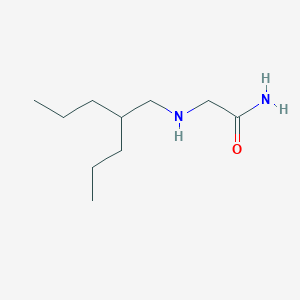
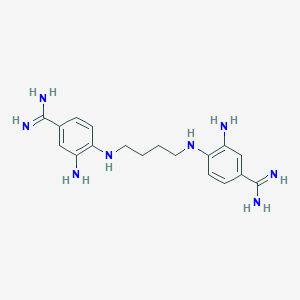
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
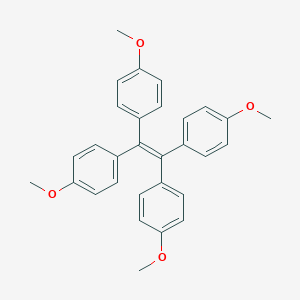
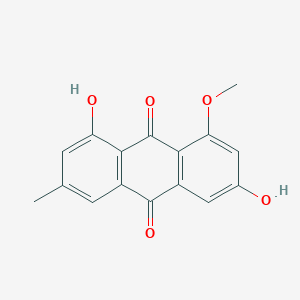
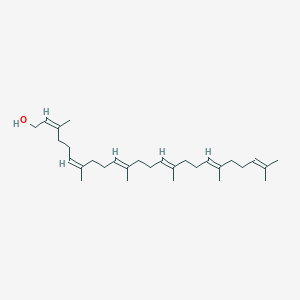
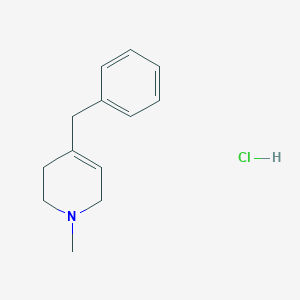
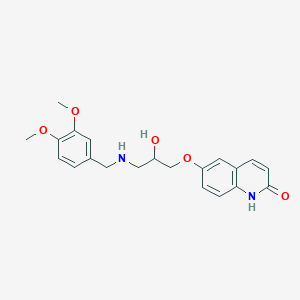
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)

